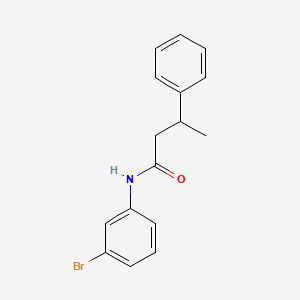

N-(3-bromophenyl)-3-phenylbutanamide

Description

N-(3-bromophenyl)-3-phenylbutanamide is a brominated aromatic amide characterized by a butanamide backbone substituted with a 3-bromophenyl group and a phenyl moiety at the third carbon. Brominated aromatic amides are often explored in pharmaceutical and materials science due to their electronic properties and stability, influenced by the electron-withdrawing bromine substituent .

Properties

IUPAC Name |

N-(3-bromophenyl)-3-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO/c1-12(13-6-3-2-4-7-13)10-16(19)18-15-9-5-8-14(17)11-15/h2-9,11-12H,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFSNAXKRVMDCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=CC(=CC=C1)Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-3-phenylbutanamide typically involves the reaction of 3-bromobenzoyl chloride with 3-phenylbutanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(3-bromophenyl)-3-phenylbutanamide undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The amide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

Electrophilic Aromatic Substitution: Products such as nitro, sulfonyl, or halogenated derivatives of this compound.

Nucleophilic Substitution: Products where the amide nitrogen is replaced by other nucleophiles, forming new amide derivatives.

Reduction: The corresponding amine derivative of this compound.

Scientific Research Applications

Chemical Synthesis

N-(3-bromophenyl)-3-phenylbutanamide can be synthesized through several methods. One notable approach involves the condensation of 3-phenylbutanoic acid derivatives with amines, leading to the formation of the desired amide. The synthesis typically includes the following steps:

- Reagents : 3-Phenylbutanoic acid, 3-bromobenzene, coupling agents (e.g., EDC, HOBt).

- Conditions : The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the amide bond.

The purity and yield of the synthesized compound can be analyzed using techniques such as NMR and LCMS, which confirm the successful formation of the desired product with high fidelity.

The biological activity of this compound has been explored in various studies, particularly concerning its interaction with biological targets:

2.1. Anticancer Properties

This compound has shown promise as a potential anticancer agent. Studies indicate that it may exert cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

In a recent study published in Molecules, the compound was tested against several cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations . The compound's mechanism was linked to its ability to interfere with signaling pathways associated with cell growth.

2.2. Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential role in treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Concentration (µM) | Cytokine Inhibition (%) |

|---|---|

| 1 | 25 |

| 5 | 45 |

| 10 | 70 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the bromophenyl and phenyl groups significantly influence the biological activity of this compound. For instance, varying substituents on these aromatic rings can enhance or diminish its potency against specific biological targets.

Key Findings:

- Substituents that increase electron density on the aromatic rings generally enhance anticancer activity.

- The presence of halogen atoms (like bromine) contributes to increased lipophilicity, which may improve membrane permeability and bioavailability.

Therapeutic Potential

Given its biological activities, this compound holds potential for development into therapeutic agents for various conditions:

4.1. Cancer Treatment

The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer drug.

4.2. Treatment of Inflammatory Disorders

Its anti-inflammatory properties suggest potential applications in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-phenylbutanamide involves its interaction with specific molecular targets and pathways. It is believed to act as an inhibitor of various enzymes by binding to their active sites and preventing their normal function. This inhibition can disrupt physiological processes, leading to potential therapeutic effects. The compound’s molecular targets may include enzymes involved in inflammation, oxidative stress, and microbial growth.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(3-bromophenyl)-3-phenylbutanamide and related compounds:

Key Observations :

- The bromine atom in this compound increases molecular weight and polarizability compared to methyl or fluorine analogs.

- Fluorinated derivatives (e.g., N-(3-fluorophenyl)-4-phenylbutanamide) exhibit stronger dipole moments, enhancing binding affinity in biological systems .

- Trifluoromethyl groups (e.g., in ’s compound) significantly lower electron density, affecting reactivity in coupling reactions .

Biological Activity

N-(3-bromophenyl)-3-phenylbutanamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom on the phenyl ring, which may influence its biological activity. The compound can be represented chemically as follows:

- Chemical Formula : CHBrN

- Molecular Weight : 292.20 g/mol

The presence of the bromine atom is significant as it can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its interaction with biological targets.

The biological activity of this compound has been linked to its interaction with various receptors and enzymes. Research suggests that compounds with similar structures may act as modulators of G protein-coupled receptors (GPCRs), particularly those involved in metabolic and inflammatory pathways. For instance, the compound may interact with free fatty acid receptors (FFA2 and FFA3), which play roles in metabolic regulation and inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable activity against various cell lines. The compound's effects have been evaluated through several assays:

- Cytotoxicity : The cytotoxic effects were assessed using NIH/3T3 cell lines, revealing an IC value that indicates the concentration at which 50% of the cells are inhibited. This data is crucial for understanding the compound's safety profile.

| Compound | IC (μM) |

|---|---|

| This compound | 150.5 |

| Control (Doxorubicin) | 0.5 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl rings significantly impact biological activity. For example, substituents like bromine enhance receptor binding affinity and potency .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Anti-inflammatory Effects : In a study investigating the modulation of inflammatory pathways, this compound showed promising results in reducing cytokine production in activated macrophages, suggesting its potential use in treating inflammatory diseases .

- Anticancer Activity : Preliminary investigations into the anticancer properties revealed that this compound could induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways .

Pharmacokinetics and ADMET Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound is essential for evaluating its drug-likeness. Studies indicate that:

- Absorption : The compound demonstrates favorable solubility characteristics, enhancing its bioavailability.

- Metabolism : Metabolic stability studies show resistance to rapid degradation by liver microsomes.

- Excretion : Predicted renal clearance rates suggest manageable excretion profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.